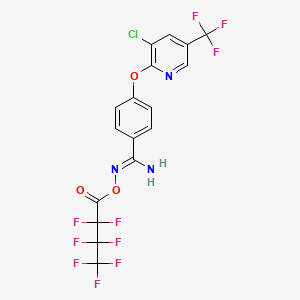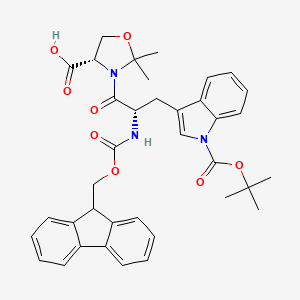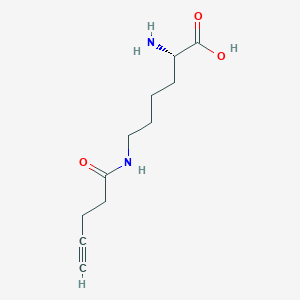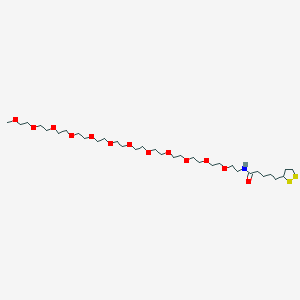
Bis-PEG25-TFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-PEG25-TFP ester is a non-cleavable linker for bio-conjugation that contains two COOR/Ester groups linked through a linear PEG chain . It is a PEG linker with two terminal TFP ester moieties . The chemical formula is C66H106F8O29 .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is amine reactive and more stable than NHS esters against hydrolysis .Molecular Structure Analysis
The molecular formula of this compound is C66H106F8O29 . The molecular weight is 1515.53 .Chemical Reactions Analysis
TFP esters, such as this compound, are amine reactive and are also more stable than NHS esters against hydrolysis .Mecanismo De Acción
Target of Action
PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Bis-PEG25-TFP ester, as a PEG-based PROTAC linker, contains two terminal TFP ester moieties . These TFP esters are amine reactive and are more stable than NHS esters against hydrolysis . In the synthesis of PROTACs, one end of the this compound binds to the ligand for the E3 ubiquitin ligase, and the other end binds to the ligand for the target protein . This allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When a PROTAC brings the E3 ubiquitin ligase and the target protein together, the target protein is ubiquitinated. This marks the protein for degradation by the proteasome, a complex that breaks down proteins into their constituent amino acids .
Pharmacokinetics
It is known that the polyethylene glycol (peg) chain in this compound increases the water solubility properties of compounds in aqueous media . This could potentially enhance the bioavailability of the PROTACs synthesized using this compound.
Result of Action
The primary result of the action of this compound is the degradation of the target protein . By linking the ligand for the E3 ubiquitin ligase and the ligand for the target protein, the PROTAC induces the degradation of the target protein. This can lead to the modulation of cellular processes that the target protein is involved in .
Action Environment
The action of this compound, and the PROTACs it helps synthesize, can be influenced by various environmental factors. For instance, the stability of the TFP esters against hydrolysis can be affected by the pH of the environment . Additionally, the effectiveness of the PROTAC can be influenced by the expression levels of the E3 ubiquitin ligase and the target protein within the cell .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Bis-PEG25-TFP ester is used in the synthesis of a series of PROTACs . PROTACs are molecules that target proteins for degradation . They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
The primary cellular effect of this compound is to enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This can influence cell function by removing specific proteins from the cellular environment .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTAC molecules . It joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented in the available literature. As a component of PROTAC molecules, it would be involved in the ubiquitin-proteasome pathway .
Propiedades
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H106F8O29/c67-55-53-56(68)62(72)65(61(55)71)102-59(75)1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-60(76)103-66-63(73)57(69)54-58(70)64(66)74/h53-54H,1-52H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSOBXPMQQXXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H106F8O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)









![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)
